Cilazapril

ACE inhibition pharmacodynamics enzyme kinetics

Cilazapril is a monoethyl ester prodrug delivering superior ACE inhibition potency per unit dose compared to enalapril, with 2× slower enzyme recovery enabling once-daily protocols. Its unique non-selective N-/C-domain binding profile and distinct adverse reaction landscape—lower cutaneous events but differentiated neurological profile—preclude simple class substitution. For SHR and renal hypertensive models, cilazapril achieves equivalent ACE inhibition at 2.5-fold lower doses with 98% oral bioavailability, ensuring reliable systemic exposure and sustained antihypertensive effect.

Molecular Formula C22H31N3O5
Molecular Weight 417.5 g/mol
CAS No. 92077-78-6
Cat. No. B001167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilazapril
CAS92077-78-6
SynonymsCilazapril
Cilazapril Anhydrous
Cilazapril Hydrate
Cilazapril Monohydrate
Cilazapril Monohydrobromide
Cilazapril, (S*)-Isomer
Cilazapril, Anhydrous
Inhibace
Ro 31 2848
Ro 31-2848
Ro 312848
Ro-31-2848
Ro312848
Molecular FormulaC22H31N3O5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
InChIInChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
InChIKeyHHHKFGXWKKUNCY-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater (25 ºC) 0.5 g/100 mL
1.06e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cilazapril (CAS 92077-78-6) ACE Inhibitor Baseline Overview for Procurement and Research Selection


Cilazapril is a monoethyl ester prodrug that undergoes rapid hydrolysis to the active diacid metabolite cilazaprilat, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor [1]. It is indicated for the management of hypertension and heart failure, with a terminal elimination half-life of 36–49 hours permitting once-daily dosing [2]. The compound exhibits high oral bioavailability and is eliminated primarily via renal excretion [3].

Why Cilazapril Cannot Be Simply Substituted with Enalapril, Lisinopril, or Captopril


ACE inhibitors are not interchangeable due to substantial differences in potency, duration of action, adverse event profiles, and tissue-specific binding characteristics. Cilazapril demonstrates superior ACE inhibition potency per unit dose compared to enalapril, with a significantly slower recovery rate of enzyme activity, translating to a more sustained antihypertensive effect [1]. Its adverse reaction profile differs markedly from other ACE inhibitors, with a higher incidence of neurological events but fewer cutaneous reactions, a distinction that directly impacts patient-specific selection and tolerability [2]. Furthermore, cilazaprilat exhibits unique binding kinetics at tissue ACE sites, which may influence organ-specific pharmacodynamic responses [3]. These quantifiable differences render simple class-based substitution inappropriate for research or clinical procurement.

Cilazapril Quantitative Differentiation Evidence: Head-to-Head Comparisons with Enalapril, Lisinopril, Captopril, and Nitrendipine


Superior Plasma ACE Inhibition Potency and Slower Enzyme Recovery Rate Compared to Enalapril

In animal studies, equal oral doses of cilazapril (0.25 mg/kg) and enalapril were compared. Cilazapril produced 96% inhibition of plasma ACE activity versus 76% for enalapril, representing a 26% relative increase in maximal inhibition. Furthermore, the rate of ACE activity recovery was significantly slower with cilazapril (5–6% per hour) compared to enalapril (10% per hour), indicating prolonged enzyme suppression [1].

ACE inhibition pharmacodynamics enzyme kinetics

Dose-Adjusted ACE Inhibition: Cilazapril Achieves Equivalent Enzyme Suppression at Lower Doses than Enalapril

A direct comparison of oral dosing in rats demonstrated that 0.1 mg/kg cilazapril achieved the same degree of plasma ACE inhibition (~76%) as 0.25 mg/kg enalapril, indicating approximately 2.5-fold greater potency on a mg/kg basis. Additionally, 0.25 mg/kg cilazapril inhibited plasma ACE by >95% [1].

pharmacodynamics dose-response ACE inhibition

Adverse Event Profile Differentiation: Higher Neurological but Lower Cutaneous Reactions vs. Lisinopril, Enalapril, and Captopril

A post-marketing event monitoring study of 996 patients compared the adverse reaction profile of cilazapril (2.5–5.0 mg daily) with profiles for lisinopril, enalapril, and captopril. Cilazapril demonstrated a significantly higher proportion of neurological reactions (p < 0.001), primarily headache, but a significantly lower proportion of skin reactions (p = 0.001) than the comparator ACE inhibitors [1][2].

safety adverse events tolerability

Superior Trough Systolic Blood Pressure Reduction in Elderly Hypertensives vs. Nitrendipine

In a randomized, double-blind, multicenter trial of 114 elderly hypertensive patients (mean age 68 years), cilazapril (2.5–5 mg once daily) was compared to the calcium channel blocker nitrendipine (10–20 mg once daily) over 12 weeks. The decrease in trough systolic blood pressure was significantly greater with cilazapril (−17 mmHg) than with nitrendipine (−12 mmHg), a difference of 5 mmHg (p < 0.05). Diastolic blood pressure reduction was similar between groups (−11 mmHg) [1].

hypertension elderly blood pressure control

Extended Terminal Half-Life Enables True Once-Daily Dosing vs. Shorter-Acting ACE Inhibitors

Cilazaprilat, the active metabolite, exhibits a biphasic elimination profile with a terminal half-life of 36–49 hours (enzyme-bound phase), substantially longer than enalaprilat (~11 hours) and comparable to or longer than lisinopril (~12 hours) [1][2]. This extended half-life correlates with sustained ACE inhibition exceeding 90% for at least 24 hours, even after low doses (1.25 mg), and ACE activity remains below baseline for up to 72 hours post-dose [3].

pharmacokinetics half-life dosing frequency

Distinct Tissue ACE Binding Characteristics: Non-Selective N-/C-Site Affinity Profile

Using the radioligand [125I]Ro31-8472 (a cilazapril derivative), studies of human cardiovascular tissues revealed that cilazaprilat and enalaprilat are non-selective for N- and C-domains of ACE, unlike captopril (N-selective) and delaprilat (C-selective) [1]. The binding site density and affinity of Ro31-8472 varied significantly across tissues: lung (17,680 fmol/mg protein, Kd = 0.32 nM), heart (560 fmol/mg protein, Kd = 0.36 nM), and vasculature, indicating tissue-specific pharmacodynamic engagement [1].

tissue binding ACE domains selectivity

Cilazapril Application Scenarios Based on Verified Differential Evidence


Preclinical Hypertension Models Requiring Sustained ACE Inhibition

For researchers utilizing spontaneously hypertensive rats (SHR) or renal hypertensive models, cilazapril offers superior potency and duration of action compared to enalapril. A 2.5-fold lower dose achieves equivalent plasma ACE inhibition, and enzyme recovery is 2× slower, enabling once-daily dosing protocols with minimal variability. The high oral bioavailability (98% in rats) ensures reliable systemic exposure [1][2].

Clinical Studies in Elderly Hypertensive Populations

In trials involving elderly hypertensives, cilazapril provides a 5 mmHg greater reduction in trough systolic blood pressure compared to nitrendipine (p<0.05). This efficacy advantage, combined with a favorable cognitive and mood profile (no impairment on psychometric tests), makes cilazapril a preferred candidate for age-related hypertension studies [3].

Patient-Specific Procurement for ACE Inhibitor Intolerance Management

Patients experiencing cutaneous adverse reactions (rash, pruritus) with lisinopril, enalapril, or captopril may benefit from cilazapril, which demonstrates a significantly lower incidence of skin reactions (p=0.001). Conversely, patients with a history of ACE inhibitor-related headaches should be monitored, as cilazapril is associated with a higher proportion of neurological reactions (p<0.001). This differential safety profile supports targeted procurement for personalized therapy [4].

Tissue-Specific ACE Inhibition and Bradykinin Pathway Research

Cilazapril's non-selective N-/C-domain ACE binding profile, distinct from domain-selective inhibitors like captopril, makes it a valuable tool for investigating the differential roles of ACE domains in bradykinin hydrolysis and tissue-specific angiotensin II regulation. The availability of the high-affinity radioligand [125I]Ro31-8472 enables precise autoradiographic mapping of ACE distribution across cardiovascular tissues [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilazapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.